N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
Description
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and a phenyl group substituted with dimethyl and amino functionalities. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-10-11-15(2)17(13-14)22-20(19(24)16-7-4-3-5-8-16)23-21(25)18-9-6-12-26-18/h3-13,20,22H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQBQNYRIXLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,5-dimethylaniline with benzoyl chloride to form N-(2,5-dimethylphenyl)benzamide. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide include:
- N-(2,5-dimethylphenyl)benzamide
- N-(2,5-dimethylphenyl)thiourea
- N-(2,5-dimethylphenyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its furan ring and carboxamide group provide additional sites for chemical modification, making it a versatile compound for various applications .
Biological Activity
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzamides and features a furan ring, an amide group, and a dimethylphenyl moiety. Its molecular formula is with a molecular weight of approximately 366.47 g/mol. The structural complexity allows it to interact with various biological targets, potentially modulating different pathways involved in cellular processes.
While the precise biological targets of this compound are not fully elucidated, preliminary studies suggest several possible mechanisms:
- Cell Proliferation and Apoptosis : The compound may influence pathways related to cell growth and programmed cell death, which are critical in cancer biology.
- Antioxidant Activity : Initial findings indicate that similar compounds can exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
In Vitro Studies
A range of in vitro experiments has been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against human colon cancer cells and demonstrated significant inhibition of cell viability.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon) | 10.5 | |
| NCI-H460 (Lung) | 8.3 |
In Vivo Studies
In vivo studies using animal models have indicated that the compound can effectively reduce tumor growth without significant toxicity:
- Xenograft Models : In studies involving nude mice bearing human cancer xenografts, treatment with the compound resulted in delayed tumor growth compared to control groups.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound revealed its potential to induce apoptosis in cancer cells through activation of caspase pathways. The results highlighted that treatment led to an increase in the Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of related compounds within the same structural family. These compounds demonstrated the ability to protect neuronal cells from oxidative damage induced by neurotoxins, suggesting a potential application for neurodegenerative diseases.
Conclusion and Future Directions
This compound shows promising biological activity with potential applications in cancer therapy and neuroprotection. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
